![molecular formula C25H26N6O3S2 B14947671 3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 354119-10-1](/img/structure/B14947671.png)
3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
This compound belongs to the thieno[3,2-e]pyridine-2-carboxamide class, characterized by a fused bicyclic core comprising a thiophene and pyridine ring system. Its structure is further modified with a cyclohepta[b] ring, a sulfamoylphenyl group at the N-position, and a 4,6-dimethylpyrimidin-2-yl substituent. The sulfamoyl group may confer solubility and pharmacokinetic advantages, while the dimethylpyrimidine moiety could influence binding specificity .
Properties
CAS No. |
354119-10-1 |
---|---|
Molecular Formula |
C25H26N6O3S2 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
6-amino-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C25H26N6O3S2/c1-14-12-15(2)28-25(27-14)31-36(33,34)18-10-8-17(9-11-18)29-23(32)22-21(26)19-13-16-6-4-3-5-7-20(16)30-24(19)35-22/h8-13H,3-7,26H2,1-2H3,(H,29,32)(H,27,28,31) |
InChI Key |
LQBXOXIMHZRTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C5CCCCCC5=C4)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, this compound could be investigated for its therapeutic potential, including its ability to inhibit specific biological pathways or its use as a diagnostic tool. Industrial applications may include its use as a corrosion inhibitor or in the development of new materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies using techniques like molecular docking, enzyme assays, and cellular assays are required to elucidate the exact mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular formula of the target compound is inferred as C25H25N5O3S2 based on structural similarity and substituent additions.
Bioactivity and Structure-Activity Relationships (SAR)
- Anti-Plasmodial Activity : KuSaSch100 and 101 exhibit potent antiplasmodial activity (IC50 < 0.5 µM), attributed to their chlorophenyl/fluorophenyl groups and cyclopenta[b] cores . The target compound’s sulfamoylpyrimidine group may enhance target binding (e.g., dihydrofolate reductase inhibition), but experimental data is lacking.
- Impact of Substituents: Halogenated Aryl Groups: Chloro/fluoro substituents improve lipophilicity and membrane permeability . Ring Size: Cyclohepta[b] (7-membered) vs. cyclopenta[b] (5-membered) rings alter conformational flexibility and steric interactions .
Biological Activity
The compound 3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 522.15 g/mol. The structural complexity includes a pyrimidine moiety and a thieno[3,2-e]pyridine framework, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance, treatment with the compound at concentrations of 20 µg/mL resulted in over 70% reduction in cell viability in HeLa cells (cervical cancer) .
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. In one study involving sarcoma 180 tumors in mice, the compound exhibited tumor inhibition rates significantly higher than those observed with conventional chemotherapeutics .
Data Tables
Biological Activity | Cell Line | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|---|
Cytotoxicity | HeLa | 20 | 75.91 |
Tumor Inhibition | Sarcoma 180 | Equivalent to 15 mg/Kg | 66.47 |
Case Studies
- Case Study A : A study evaluated the efficacy of the compound in encapsulated forms using liposomes for targeted delivery. The results indicated enhanced therapeutic efficacy and reduced systemic toxicity compared to free drug forms .
- Case Study B : Another investigation focused on the compound's interaction with specific cellular pathways involved in apoptosis. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The compound’s synthesis likely involves multi-step heterocyclic chemistry. General approaches include:
- Thieno-pyrimidine core formation : Cyclization of 2-amino-thiophene derivatives with reagents like formamide or urea under high-temperature conditions (modified Niementowski reaction) .
- Sulfamoyl linkage : Coupling 4,6-dimethylpyrimidin-2-amine with a sulfonyl chloride intermediate, followed by amidation with the cyclohepta-thieno-pyridine carboxylate .
- Purification : Use of HPLC (≥98% purity) for isolating intermediates, as seen in analogous pyrimidine derivatives .
Q. How is the compound characterized structurally?
Key methods include:
- X-ray crystallography : For resolving complex fused-ring systems (e.g., bond angles and torsion angles in thieno-pyridines) .
- NMR spectroscopy : Proton environments (e.g., amino, sulfamoyl, and cycloheptane groups) are identified via ¹H/¹³C NMR, with typical shifts for pyrimidine (δ 8.1–8.5 ppm) and thiophene (δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion for C₂₇H₂₈N₆O₃S₂ ≈ 573.18 g/mol).
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective sulfamoylation?
- Design of Experiments (DoE) : Use statistical modeling to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry of sulfonyl chloride .
- Kinetic studies : Monitor reaction progress via inline IR spectroscopy to identify intermediates and optimize reaction time .
- Regioselectivity control : Substituents on the pyrimidine ring (e.g., 4,6-dimethyl groups) influence electron density, favoring sulfamoylation at the para position of the phenyl group .
Q. How to resolve contradictions in biological activity data?
Q. What analytical challenges arise in purity assessment?
- HPLC limitations : Co-elution of isomers (e.g., sulfamoyl regioisomers) may require orthogonal methods like chiral chromatography or 2D-NMR .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., deaminated or over-sulfonated derivatives) .
Methodological Guidance
Q. How to design a stability study under physiological conditions?
- Buffer compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–400 nm) and assess photodegradation products using LC-MS .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.